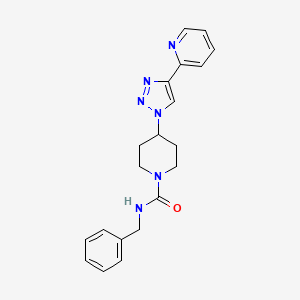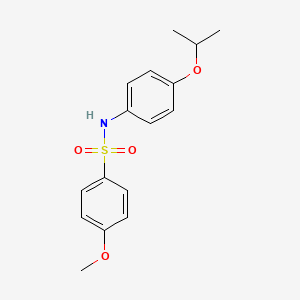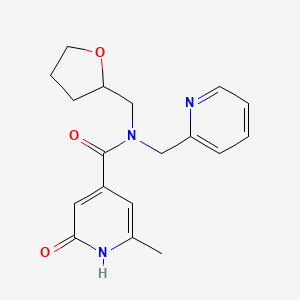![molecular formula C9H10N4O2 B4416369 5-[(4-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4416369.png)
5-[(4-methoxyphenoxy)methyl]-1H-tetrazole
Übersicht
Beschreibung
5-[(4-methoxyphenoxy)methyl]-1H-tetrazole, also known as MPT or MPTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPTP is a tetrazole derivative that has been synthesized and studied for its pharmacological properties, including its mechanism of action and biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
5-[(4-methoxyphenoxy)methyl]-1H-tetrazole and similar compounds have been analyzed using X-ray crystallography to determine their structures. These studies provide insights into the molecular configurations and interactions of tetrazole derivatives, which are crucial for understanding their chemical behavior and potential applications in various fields, including materials science and pharmaceuticals (Al-Hourani et al., 2015).
Photodecomposition Studies
Research on the photochemistry of tetrazole derivatives, including those related to this compound, has shown that these compounds undergo photodecomposition, leading to the formation of stable end products. This property makes them interesting candidates for applications in industrial, agricultural, and medicinal fields (Alawode et al., 2011).
Tubulin-Polymerization Inhibition
Certain tetrazole derivatives have been found to inhibit tubulin polymerization, a process vital for cell division. This property makes them potential candidates for cancer treatment as they can disrupt microtubule formation, leading to cell cycle arrest and potentially inhibiting tumor growth (Wang et al., 2014).
Molecular Interaction Analysis
Studies on substituted tetrazoles, including derivatives of this compound, focus on understanding their molecular interactions. These interactions, such as hydrogen bonding and weak electrostatic interactions, are significant in determining the properties and potential applications of these compounds (Rayat et al., 2009).
Synthesis and Application in Oligoribonucleotides
Tetrazole derivatives are used in the synthesis of oligoribonucleotides, which are important for studying RNA biochemistry. This application highlights the role of these compounds in the field of biochemistry and molecular biology (Beijer et al., 1990).
Photochemistry and UV-induced Decomposition
The photochemistry and UV-induced decomposition of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole, a related compound, have been studied. These studies contribute to our understanding of the behavior of tetrazole derivatives under UV light, which is important for their potential use in photodynamic therapy and other light-based applications (Gómez-Zavaglia et al., 2006).
Electronic Properties and Solvent Effects
Investigations into the electronic properties of tetrazole derivatives and their dependence on solvent polarity have been conducted. This research is crucial for understanding how these compounds interact with different environments, which is vital for their application in fields like material science and electronics (Rayat et al., 2009).
Corrosion Inhibition
Tetrazole derivatives have been studied as corrosion inhibitors for metals like copper in chloride solutions. Their efficiency in protecting metals from corrosion makes them valuable in industrial applications, particularly in metal preservation and maintenance (Zucchi et al., 1996).
Anti-Cancer Activity
Research on tetrazole-triazole compounds and their metal ion complexes, including those related to this compound, has revealed significant anti-cancer activity. This highlights their potential in the development of new cancer treatments (Ghani & Alabdali, 2022).
Eigenschaften
IUPAC Name |
5-[(4-methoxyphenoxy)methyl]-2H-tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O2/c1-14-7-2-4-8(5-3-7)15-6-9-10-12-13-11-9/h2-5H,6H2,1H3,(H,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPVNNSQYWCHGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NNN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325826 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
15 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204550 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878431-74-4 | |
| Record name | 5-[(4-methoxyphenoxy)methyl]-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701325826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-phenyl-4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4416327.png)
![N-[4-(allyloxy)phenyl]-2-chlorobenzamide](/img/structure/B4416329.png)

![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B4416343.png)
![2-amino-7-hydroxy-1'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4416349.png)
![methyl 2-{[1H-indol-3-yl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4416355.png)
![1-ethyl-3-({1-[5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}amino)-2,5-pyrrolidinedione](/img/structure/B4416363.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4416376.png)
![N-(3-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4416389.png)
![ethyl {3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetate](/img/structure/B4416395.png)
![ethyl {3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetate](/img/structure/B4416399.png)